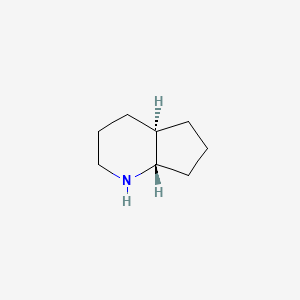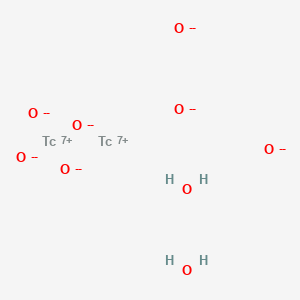
Technetium oxide, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a radioactive black solid that slowly oxidizes in air . This compound is significant in various scientific fields due to its unique properties and applications.
Méthodes De Préparation
Technetium oxide, dihydrate can be synthesized through several methods:
Electrolysis of Ammonium Pertechnetate: This method involves electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide.
Reduction of Ammonium Pertechnetate: This method uses reducing agents such as zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid.
Hydrolysis of Potassium Hexachlorotechnate: This method involves the hydrolysis of potassium hexachlorotechnate.
Decomposition of Ammonium Pertechnetate: This method involves decomposing ammonium pertechnetate at 700°C under an inert atmosphere.
Reaction with Sodium Dithionite: The most modern method involves reacting ammonium pertechnetate with sodium dithionite.
Analyse Des Réactions Chimiques
Technetium oxide, dihydrate undergoes various chemical reactions:
Oxidation: When heated in the presence of oxygen, this compound reacts to form technetium(VII) oxide at 450°C.
Reduction: Technetium dioxide can be reduced to technetium metal using hydrogen gas.
Hydrolysis: In the presence of water, technetium(VII) oxide reacts to form pertechnetic acid.
Reaction with Bases: When treated with a base such as sodium hydroxide, technetium dioxide forms the hydroxotechnetate(IV) ion, which can be easily oxidized to pertechnetic acid.
Applications De Recherche Scientifique
Technetium oxide, dihydrate has several scientific research applications:
Radiopharmaceuticals: Technetium compounds are widely used in nuclear medicine for diagnostic imaging.
Catalysis: Technetium compounds are used as catalysts in various chemical reactions due to their unique properties.
Environmental Studies: Technetium’s radioactive properties make it useful in studying environmental processes and the behavior of radioactive elements in the environment.
Mécanisme D'action
The mechanism of action of technetium oxide, dihydrate involves its ability to undergo oxidation and reduction reactions. In radiopharmaceutical applications, technetium-99m binds to specific molecules in the body, allowing for imaging of various organs. The radioactive decay of technetium-99m emits gamma rays, which are detected by imaging equipment to create detailed images of the body’s internal structures .
Comparaison Avec Des Composés Similaires
Technetium oxide, dihydrate can be compared with other technetium compounds such as:
Technetium(VII) oxide (Tc₂O₇): This compound is formed by the oxidation of technetium metal and is used in the production of pertechnetate.
Technetium(IV) chloride (TcCl₄): This compound is used in various chemical reactions and has different structural properties compared to this compound.
Sodium Pertechnetate (NaTcO₄): This is the most prevalent form of technetium and is used in many radiopharmaceutical applications.
This compound is unique due to its specific oxidation states and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications.
Propriétés
Numéro CAS |
60003-95-4 |
|---|---|
Formule moléculaire |
H4O9Tc2 |
Poids moléculaire |
341.84 g/mol |
Nom IUPAC |
oxygen(2-);technetium(7+);dihydrate |
InChI |
InChI=1S/2H2O.7O.2Tc/h2*1H2;;;;;;;;;/q;;7*-2;2*+7 |
Clé InChI |
XOOTYNMLSVNBDA-UHFFFAOYSA-N |
SMILES canonique |
O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tc+7].[Tc+7] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
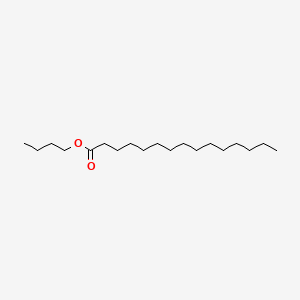
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
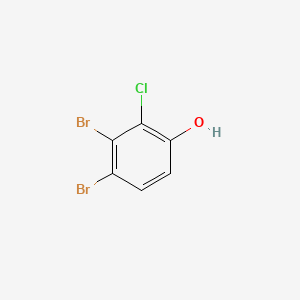
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
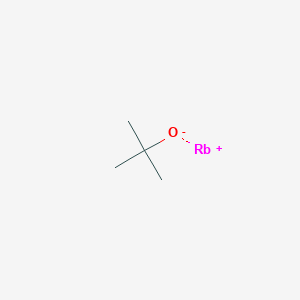
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
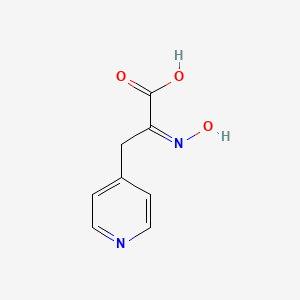
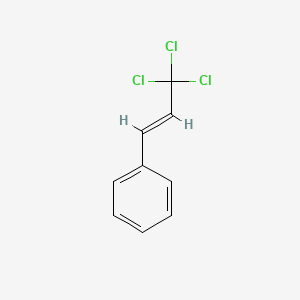
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
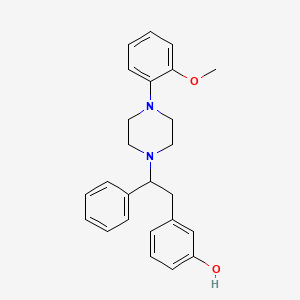

![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
